molecular formula C10H15N3O B8522359 5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine

5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine

Cat. No. B8522359
M. Wt: 193.25 g/mol
InChI Key: RBDFHDLMILCBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-[(3-methoxyazetidin-1-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C10H15N3O/c1-14-9-6-13(7-9)5-8-2-3-10(11)12-4-8/h2-4,9H,5-7H2,1H3,(H2,11,12)

InChI Key

RBDFHDLMILCBKW-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CC2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a round bottomed flask charged with 2-chloro-5-((3-methoxyazetidin-1-yl)methyl)pyridine (11.5 g, 54.1 mmol, Eq: 1.00), tris(dibenzylideneacetone)dipalladium(0) (1.24 g, 1.35 mmol, Eq: 0.025), and biphenyl-2-yldicyclohexylphosphine (948 mg, 2.7 mmol, Eq: 0.05) was added toluene (150 ml) followed immediately by lithium bis(trimethylsilyl)amide (81.1 ml, 81.1 mmol, Eq: 1.5) as a 1.0 M solution in THF. Brought quickly to reflux and stirred overnight under Argon. Next day, the reaction was checked by TLC (9:1 MC:MeOH) and the starting material was gone, replaced primarily by a single lower Rf spot. Cooled while stirring and added 5 ml of 1.0M HCl. Stirred 20 min and filtered over celite. The filtrate was diluted with ether and washed with 200 mL of 1.0M NaOH followed by water and brine. Dried the org phase over sodium sulfate, filtered and removed solvent. Obtained a dark red oil weighing 14.4 g. Took the oil up in CH2Cl2 and flashed (neat MC to 90:10 MC:MeOH:0.1 Et3N). Collected 4.4 g (42.1%) of cleanest fractions as a reddish oil for next step.
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Synthesis routes and methods II

Procedure details

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